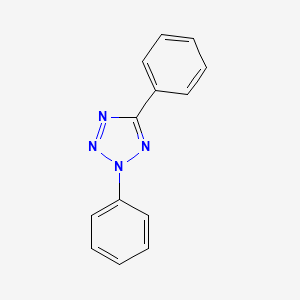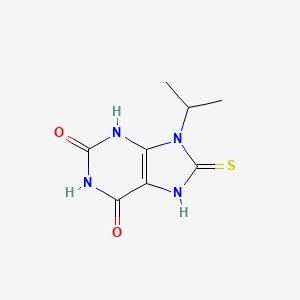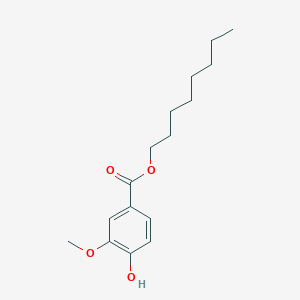
Octyl 4-hydroxy-3-methoxy-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 4-hydroxy-3-methoxy-benzoate: is an organic compound with the molecular formula C16H24O4. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role in the formulation of sunscreens and other cosmetic products, where it acts as a UV filter.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 4-hydroxy-3-methoxy-benzoate typically involves the esterification of vanillic acid (4-hydroxy-3-methoxy-benzoic acid) with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Esterification: The primary reaction for the synthesis of Octyl 4-hydroxy-3-methoxy-benzoate.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield vanillic acid and octanol.
Oxidation: The hydroxyl group on the benzene ring can undergo oxidation to form corresponding quinones.
Common Reagents and Conditions:
Esterification: Sulfuric acid or hydrochloric acid as catalysts, reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Vanillic acid and octanol.
Oxidation: Quinones derived from the benzene ring.
Aplicaciones Científicas De Investigación
Chemistry: Octyl 4-hydroxy-3-methoxy-benzoate is used as a model compound in studies involving esterification and hydrolysis reactions. It is also used in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of the hydroxyl group on the benzene ring.
Medicine: this compound is investigated for its potential use in drug delivery systems, particularly in formulations that require UV protection.
Industry: The compound is widely used in the cosmetic industry as a UV filter in sunscreens and other skincare products. It helps in protecting the skin from harmful UV radiation.
Mecanismo De Acción
The primary mechanism of action of Octyl 4-hydroxy-3-methoxy-benzoate in sunscreens involves the absorption of UV radiation. The compound absorbs UVB radiation and converts it into less harmful energy, thereby protecting the skin from sunburn and other UV-induced damage. The hydroxyl and methoxy groups on the benzene ring play a crucial role in the absorption of UV radiation.
Comparación Con Compuestos Similares
Ethylhexyl 4-hydroxy-3-methoxy-benzoate: Similar structure but with an ethylhexyl group instead of an octyl group.
Methyl 4-hydroxy-3-methoxy-benzoate: Similar structure but with a methyl group instead of an octyl group.
Butyl 4-hydroxy-3-methoxy-benzoate: Similar structure but with a butyl group instead of an octyl group.
Uniqueness: Octyl 4-hydroxy-3-methoxy-benzoate is unique due to its longer alkyl chain (octyl group), which provides better solubility in oils and enhances its effectiveness as a UV filter in cosmetic formulations. The longer chain also contributes to its stability and lower volatility compared to shorter-chain analogs.
Propiedades
Número CAS |
5438-62-0 |
|---|---|
Fórmula molecular |
C16H24O4 |
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
octyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C16H24O4/c1-3-4-5-6-7-8-11-20-16(18)13-9-10-14(17)15(12-13)19-2/h9-10,12,17H,3-8,11H2,1-2H3 |
Clave InChI |
CITHDNJMIRGMHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


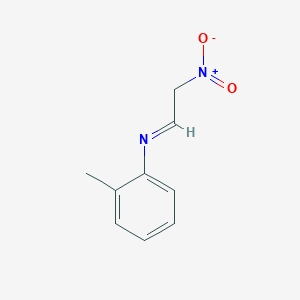
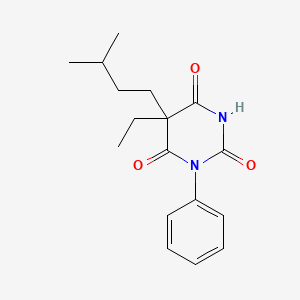


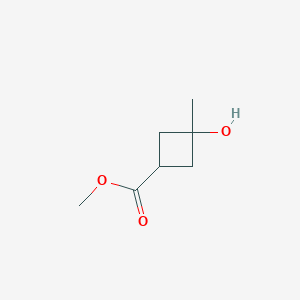
![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)
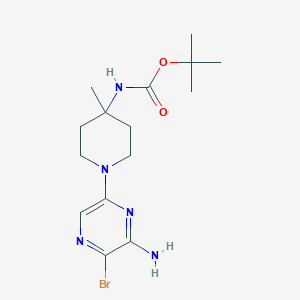
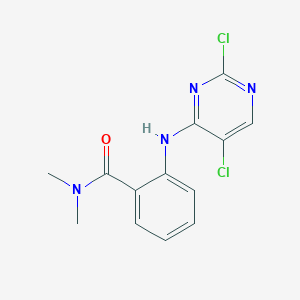
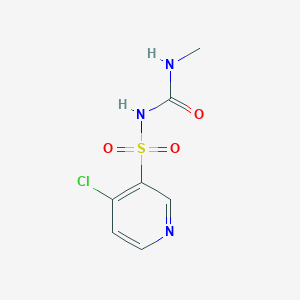
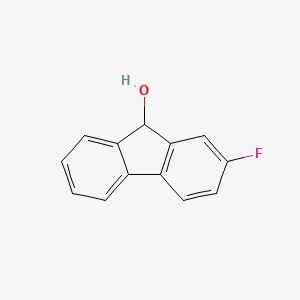
![Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime](/img/structure/B13999882.png)
